molecular formula C19H20IN3O B2779394 (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one CAS No. 1442553-84-5

(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one

Cat. No. B2779394
CAS RN: 1442553-84-5
M. Wt: 433.293
InChI Key: FFFIHNBSMIKRNI-UHFFFAOYSA-N
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Description

(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in various applications. In

Scientific Research Applications

Synthesis and Chemical Transformations

A range of 1,3-diazaadamantane derivatives, including those with quinoline fragments, have been synthesized, showcasing the flexibility and potential for chemical modification of the core structure for various applications (G. L. Arutyunyan et al., 2014). These compounds, including various 2-[quinolin-3(2)-yl]-1,3-diazaadamantanes, highlight the compound's utility in creating diverse chemical entities for further research and development.

Applications in Catalysis

Chiral Pt(II)/Pd(II) pincer complexes, related to the structural framework of the compound , demonstrate significant potential in catalytic asymmetric reactions. These complexes have been utilized in asymmetric aldol and silylcyanation reactions, indicating the compound’s role in developing catalysts for stereo-selective synthesis (M. S. Yoon et al., 2006).

Antitumor and Analgesic Activities

Studies on derivatives of 1,3-diazaadamantane, which share a structural resemblance with the compound , have shown promising antitumor properties (G. L. Arutyunyan et al., 1996). Additionally, the analgesic activity of diazaadamantane derivatives, combining diazaadamantane and monoterpene moieties, has been explored, indicating the potential therapeutic applications of these compounds (K. Ponomarev et al., 2017).

Photophysical and Electrochemical Properties

The incorporation of the diazaadamantane structure into carboxylated cyanine dyes has been studied to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research suggests the compound's potential application in enhancing renewable energy technologies (Wenjun Wu et al., 2009).

properties

IUPAC Name

2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3O/c1-18-8-22-10-19(2,17(18)24)11-23(9-18)16(22)13-7-12-5-3-4-6-14(12)21-15(13)20/h3-7,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFIHNBSMIKRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC5=CC=CC=C5N=C4I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one

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